N-Isobutylpyrrolidine-2-carboxamide
Description
N-Isobutylpyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative characterized by an isobutyl group attached to the nitrogen of the pyrrolidine ring. This compound is part of a broader class of carboxamides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The pyrrolidine scaffold provides conformational rigidity, while the carboxamide group enables hydrogen bonding and interactions with biological targets.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-(2-methylpropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-7(2)6-11-9(12)8-4-3-5-10-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
BXSADHSYWIGZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Isobutylpyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via an alkylation reaction using an isobutyl halide in the presence of a base.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the pyrrolidine ring reacts with a carboxylic acid derivative.
Industrial Production Methods: In industrial settings, the production of (S)-N-Isobutylpyrrolidine-2-carboxamide may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization of the precursor.
Optimized Alkylation: Employing optimized conditions for the alkylation step to ensure high yield and purity.
Automated Amidation: Using automated systems for the amidation reaction to maintain consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Isobutylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products:
N-Oxides: Formed through oxidation reactions.
Amines: Produced via reduction of the carboxamide group.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
(S)-N-Isobutylpyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-N-Isobutylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-Isobutylpyrrolidine-2-carboxamide and its analogs:
Key Observations :
- Lipophilicity : The benzoyl and benzyl substituents in significantly increase lipophilicity compared to the aliphatic isobutyl group in this compound. This may enhance membrane permeability but reduce aqueous solubility.
- Solubility : The hydroxy-diphenylethyl group in introduces polarity, which could improve solubility in polar solvents compared to analogs with purely aromatic or aliphatic substituents.
Biological Activity
N-Isobutylpyrrolidine-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring structure, which contributes to its biological activity. The presence of the isobutyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, which may contribute to its neuroactive properties.
- Receptor Modulation : Preliminary studies suggest that it interacts with various receptors, including those associated with neurological functions, potentially modulating synaptic transmission and neuronal excitability .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Neurological Disorders : Given its structural similarities to known neuroactive compounds, it may be explored for treating conditions such as anxiety, depression, and neurodegenerative diseases.
- Anticancer Activity : Some studies indicate potential antiproliferative effects against various cancer cell lines, warranting further investigation into its role in oncology .
Table 1: Summary of Biological Activities
Notable Research Findings
- Neuropharmacological Studies : Research has shown that this compound may enhance cognitive function in animal models by modulating neurotransmitter release.
- Anticancer Studies : A study demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines with IC50 values indicating significant potency against certain types of tumors .
- Inflammatory Response : Investigations into the compound's anti-inflammatory properties have revealed its potential to reduce cytokine production in stimulated immune cells, suggesting a role in managing inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
